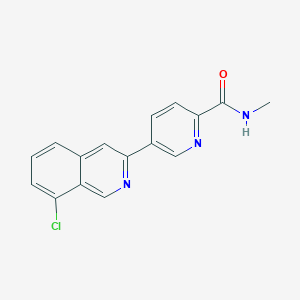![molecular formula C19H21ClN2O3S B2372754 N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 941956-68-9](/img/structure/B2372754.png)
N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Anticancer Applications
Compounds structurally related to "N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide" have been designed and synthesized for potential anticancer applications. For instance, a series of substituted benzamides were evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity, highlighting the potential of benzamide derivatives in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Activity
Research into benzamide derivatives has also explored their antimicrobial properties. Studies on new compounds have demonstrated variable and modest antimicrobial activity against several bacterial and fungal strains, suggesting these compounds' potential in developing new antimicrobial agents (Patel et al., 2011).
Synthesis and Characterization for Material Science
Benzamide derivatives have been synthesized and characterized for applications in material science, including the development of fluorescent compounds and investigation of their photophysical properties. These studies contribute to our understanding of how these compounds can be applied in various technological fields, such as in the creation of novel fluorescent materials for imaging applications (Padalkar et al., 2011).
Nootropic and Neuropharmacological Potential
Compounds with structural similarities to "this compound" have been explored for their potential nootropic effects. These studies aim to identify new therapeutic options for cognitive enhancement and the treatment of neurological disorders, showcasing the diverse biological activities and potential therapeutic applications of benzamide derivatives (Valenta et al., 1994).
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, is known to be a potent and selective ligand for the d4 dopamine receptor .
Mode of Action
It is known that ligands for the d4 dopamine receptor typically work by binding to the receptor and modulating its activity . This can result in changes to the signaling pathways downstream of the receptor.
Biochemical Pathways
The d4 dopamine receptor is known to be involved in several neurological pathways, including those related to mood, behavior, and cognition .
Pharmacokinetics
The solubility of a structurally similar compound in dmso is mentioned, which could potentially impact its bioavailability .
Result of Action
Action Environment
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-7-3-15(4-8-17)11-12-21-19(23)16-5-9-18(10-6-16)22-13-1-2-14-26(22,24)25/h3-10H,1-2,11-14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQDGJFMGSUBTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
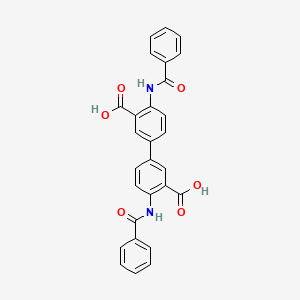
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)
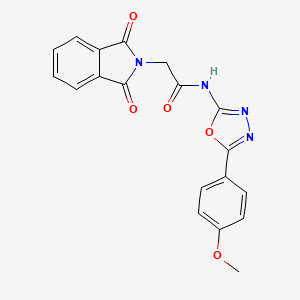
![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)
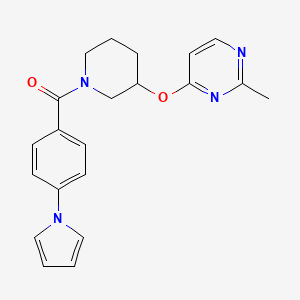
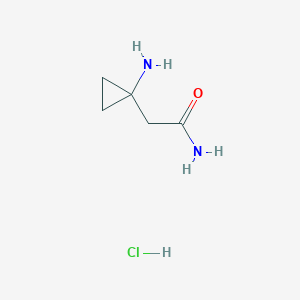
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)




![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)

